4-acetamido-2-hydroxybutanoic acid
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Overview
Description
4-acetamido-2-hydroxybutanoic acid is a compound of significant interest in various scientific fields. It is composed of an amino sugar and an organic acid, and it has been extensively studied due to its diverse biochemical and physiological properties.
Preparation Methods
The preparation of 4-acetamido-2-hydroxybutanoic acid can be achieved through several synthetic routes. One notable method involves the use of a biocatalytic chiral-group-resetting process. This process uses simple achiral glycine and aldehydes to synthesize stereodefined α-functionalized organic acids . Another method involves the use of threonine aldolases, which catalyze the aldol assembly of unprotected small amino acids and aldehydes to produce small organic acids . Industrial production methods often rely on microbial fermentation, which has been a predominant approach for producing amino acids .
Chemical Reactions Analysis
4-acetamido-2-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde and alanine . The major products formed from these reactions include (S)- and ®-2-amino-4-hydroxybutanoic acid . The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Scientific Research Applications
4-acetamido-2-hydroxybutanoic acid has numerous scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of other compounds. In biology, it is used to study quorum sensing mechanisms and as potential quorum sensing inhibitors in antimicrobial strategies . In medicine, it has been investigated for its analgesic activity and its interactions with cyclooxygenase 2 (COX-2) receptors . Additionally, it is used in the manufacture of biocompatible plastics and polytrimethylene terephthalate .
Mechanism of Action
The mechanism of action of 4-acetamido-2-hydroxybutanoic acid involves its interactions with specific molecular targets and pathways. For example, it acts on the GHB receptor and is a weak agonist at the GABA B receptor . This compound is also a precursor to GABA, glutamate, and glycine in certain brain areas . These interactions contribute to its effects on the central nervous system and its potential therapeutic applications.
Comparison with Similar Compounds
4-acetamido-2-hydroxybutanoic acid can be compared with other similar compounds, such as 2-amino-4-hydroxybutanoic acid (homoserine) and 5-acetamido-2-hydroxybenzoic acid . While homoserine is a noncanonical amino acid homologous to L-serine, 5-acetamido-2-hydroxybenzoic acid is known for its analgesic properties and interactions with COX-2 receptors . The uniqueness of this compound lies in its diverse applications and its role as a precursor to important biochemical compounds.
Properties
CAS No. |
99777-99-8 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.2 |
Purity |
80 |
Origin of Product |
United States |
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